molecular formula C17H18ClNO6 B5171883 2-[3-(2-chloro-4-nitrophenoxy)propoxy]-1,3-dimethoxybenzene

2-[3-(2-chloro-4-nitrophenoxy)propoxy]-1,3-dimethoxybenzene

Cat. No. B5171883
M. Wt: 367.8 g/mol
InChI Key: SKDZVEUORRNDBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(2-chloro-4-nitrophenoxy)propoxy]-1,3-dimethoxybenzene, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is commonly used in scientific research to study the effects of β2-adrenergic receptor activation and inhibition.

Mechanism of Action

2-[3-(2-chloro-4-nitrophenoxy)propoxy]-1,3-dimethoxybenzene 118,551 is a selective β2-adrenergic receptor antagonist, meaning it binds to and blocks the activity of β2-adrenergic receptors. β2-adrenergic receptors are found in many tissues throughout the body, including the lungs, heart, and blood vessels. When these receptors are activated, they cause relaxation of smooth muscle and increased heart rate and contractility.
Biochemical and Physiological Effects:
This compound 118,551 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the relaxation of smooth muscle in the airways, which can be beneficial in the treatment of asthma. It has also been shown to decrease heart rate and contractility, which can be beneficial in the treatment of hypertension and cardiovascular disease.

Advantages and Limitations for Lab Experiments

2-[3-(2-chloro-4-nitrophenoxy)propoxy]-1,3-dimethoxybenzene 118,551 is a highly selective β2-adrenergic receptor antagonist, meaning it specifically targets β2-adrenergic receptors and does not affect other receptors. This makes it a useful tool for studying the effects of β2-adrenergic receptor activation and inhibition in various physiological processes. However, one limitation of this compound 118,551 is that it has a relatively short half-life, meaning its effects may not be long-lasting.

Future Directions

There are a number of future directions for research involving 2-[3-(2-chloro-4-nitrophenoxy)propoxy]-1,3-dimethoxybenzene 118,551. One area of interest is investigating the role of β2-adrenergic receptors in the development of asthma and other respiratory diseases. Another area of interest is investigating the use of this compound 118,551 in the treatment of hypertension and cardiovascular disease. Additionally, there is interest in developing new β2-adrenergic receptor antagonists with longer half-lives and improved selectivity.

Synthesis Methods

2-[3-(2-chloro-4-nitrophenoxy)propoxy]-1,3-dimethoxybenzene 118,551 can be synthesized through a multi-step process starting with the reaction of 2,6-dimethoxyphenol with 2-chloro-4-nitrophenylacetonitrile to form 2-chloro-4-nitrophenoxyphenylacetonitrile. This compound is then reacted with 3-chloropropylamine to form the final product, this compound 118,551.

Scientific Research Applications

2-[3-(2-chloro-4-nitrophenoxy)propoxy]-1,3-dimethoxybenzene 118,551 is widely used in scientific research to study the effects of β2-adrenergic receptor activation and inhibition. It is commonly used to investigate the role of β2-adrenergic receptors in various physiological processes, including asthma, hypertension, and cardiovascular disease.

properties

IUPAC Name

2-[3-(2-chloro-4-nitrophenoxy)propoxy]-1,3-dimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO6/c1-22-15-5-3-6-16(23-2)17(15)25-10-4-9-24-14-8-7-12(19(20)21)11-13(14)18/h3,5-8,11H,4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDZVEUORRNDBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)OCCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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